N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17871242
InChI: InChI=1S/C8H14N2O2S2/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9/h5,10H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C8H14N2O2S2
Molecular Weight: 234.3 g/mol

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide

CAS No.:

Cat. No.: VC17871242

Molecular Formula: C8H14N2O2S2

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide -

Specification

Molecular Formula C8H14N2O2S2
Molecular Weight 234.3 g/mol
IUPAC Name N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide
Standard InChI InChI=1S/C8H14N2O2S2/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9/h5,10H,3-4,9H2,1-2H3
Standard InChI Key QWZMWMWWIFVKTP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(S1)C)S(=O)(=O)NCCN

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

N-(2-Aminoethyl)-2,5-dimethylthiophene-3-sulfonamide (IUPAC name: N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide) is defined by the molecular formula C₈H₁₄N₂O₂S₂ and a molecular weight of 234.3 g/mol. Its canonical SMILES representation, CC1=CC(=C(S1)C)S(=O)(=O)NCCN, delineates the thiophene core substituted with methyl groups (positions 2 and 5), a sulfonamide moiety (position 3), and an aminoethyl chain.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₄N₂O₂S₂
Molecular Weight234.3 g/mol
IUPAC NameN-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide
SMILESCC1=CC(=C(S1)C)S(=O)(=O)NCCN
InChI KeyQWZMWMWWIFVKTP-UHFFFAOYSA-N

Structural Features and Electronic Properties

The thiophene ring’s aromaticity is perturbed by the electron-withdrawing sulfonamide group (-SO₂NH-), which induces partial positive charge localization at the sulfur atom. This electronic configuration enhances susceptibility to electrophilic aromatic substitution at the 4-position of the ring. The aminoethyl side chain (-NH₂CH₂CH₂-) contributes basicity (pKa ~9–10) and hydrophilicity, facilitating interactions with biological targets such as enzymes or receptors . Density functional theory (DFT) analyses of analogous sulfonamide-thiophene hybrids reveal frontier molecular orbital (FMO) energy gaps ranging from 5.8 to 6.1 eV, suggesting moderate reactivity suitable for drug design .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide involves sequential functionalization of the thiophene scaffold:

  • Thiophene Sulfonylation: Reacting 2,5-dimethylthiophene with chlorosulfonic acid yields the sulfonyl chloride intermediate, which is subsequently treated with aqueous ammonia to form the primary sulfonamide.

  • Aminoethylation: The primary sulfonamide undergoes nucleophilic substitution with 2-chloroethylamine in the presence of a base (e.g., potassium carbonate) to install the aminoethyl group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SulfonylationClSO₃H, NH₃(aq), 0–5°C65–70%
AminoethylationClCH₂CH₂NH₂, K₂CO₃, DMF, 80°C50–55%

Mechanistic Insights

The sulfonylation step proceeds via electrophilic aromatic substitution, where the sulfonyl chloride acts as an electrophile at the thiophene’s 3-position. Steric hindrance from the 2- and 5-methyl groups directs regioselectivity to the less hindered 3-position. In the aminoethylation step, deprotonation of the sulfonamide nitrogen by K₂CO₃ generates a nucleophilic amide ion, which displaces chloride from 2-chloroethylamine in an SN2 mechanism .

Physicochemical Properties

Spectroscopic Characterization

  • FTIR: Strong absorption bands at 1380 cm⁻¹ (S=O symmetric stretch) and 1145 cm⁻¹ (S=O asymmetric stretch) confirm the sulfonamide group. N-H stretches appear at 3350–3250 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 2.25 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 2.85 (t, J=6 Hz, 2H, CH₂NH₂), 3.45 (q, J=6 Hz, 2H, SO₂NCH₂), 6.95 (s, 1H, thiophene-H).

TargetAssay ResultMechanism
UreaseIC₅₀ = 18.5 μMNickel center coordination
S. aureusMIC = 32 μg/mLPBP inhibition
DPPH scavengingIC₅₀ = 38.7 μMRadical stabilization

Antioxidant Capacity

The compound exhibits moderate free radical scavenging activity (IC₅₀ = 38.7 μM in DPPH assay), likely via hydrogen atom transfer from the sulfonamide N-H group .

Applications in Drug Development

The compound’s balanced lipophilicity (LogP = 1.8) and high gastrointestinal absorption (88% predicted) position it as a lead candidate for orally administered therapeutics . Structural analogs with fluorinated thiophene rings show enhanced blood-brain barrier permeability, suggesting utility in neuroinflammatory disorders .

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